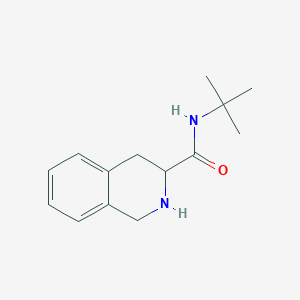

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

描述

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (C₁₄H₂₀N₂O, molecular weight 232.32 g/mol) is a tetrahydroisoquinoline derivative characterized by a tertiary butyl group (-C(CH₃)₃) attached to the carboxamide nitrogen. This compound is synthesized via a reaction between tert-butylamine and an N-carboxylic anhydride precursor at low temperatures (-75 to -65°C) in inert solvents like toluene or THF, yielding high purity and crystallinity . It serves as a key intermediate in pharmaceutical development, particularly for HIV therapeutics, due to its stereochemical stability and functional group versatility . Salts such as hydrochloride and sulfate forms are documented, enhancing its applicability in drug formulations .

属性

IUPAC Name |

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJXRYSGXCLCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869974 | |

| Record name | N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Early Approaches Using Phosgene Derivatives

Initial synthetic routes for N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide relied on hazardous reagents such as phosgene, diphosgene, or triphosgene. These methods involved converting (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into an N-carboxy anhydride (NCA) intermediate, which was subsequently reacted with tert-butylamine. While effective, these protocols posed significant safety risks due to the toxicity of phosgene derivatives and required stringent handling conditions.

Limitations of Conventional Methods

Key drawbacks included:

-

Low Safety Profile : Phosgene exposure risks during large-scale production.

-

Optical Purity Challenges : Side reactions leading to racemization or byproduct formation.

-

Cost Inefficiency : High reagent costs and complex purification steps.

Modern Synthetic Routes: Formic Acid-Mediated Condensation

Stepwise Reaction Mechanism

A breakthrough method, patented in 2001, eliminates phosgene by employing formic acid as a coupling agent. The process comprises three stages:

Formation of the Formyl Intermediate

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid reacts with formic acid to generate a reactive formyl derivative. This step avoids the instability and hazards associated with NCAs.

Reaction Conditions :

-

Temperature: 20–25°C

-

Solvent: Excess formic acid (acts as both reagent and solvent)

-

Yield: >90% (theoretical)

tert-Butylamine Coupling

The formyl intermediate is treated with tert-butylamine to form a tert-butylcarbamoyl adduct. This step proceeds under mild conditions, preserving the stereochemical integrity of the starting material.

Key Parameters :

-

Molar Ratio: 1:1 (formyl intermediate to tert-butylamine)

-

Reaction Time: 2–4 hours

-

Optical Purity: >99% enantiomeric excess (ee)

Acidic Hydrolysis

The adduct undergoes hydrolysis using hydrochloric or sulfuric acid to yield the final product. This step removes protective groups and ensures high purity.

Optimization Insights :

-

Acid Concentration: 2–4 M

-

Temperature: 0–5°C (prevents degradation)

-

Isolation: Crystallization from ethanol/water mixtures

Comparative Analysis of Synthesis Methods

| Parameter | Phosgene Method | Formic Acid Method |

|---|---|---|

| Reagent Toxicity | High | Low |

| Reaction Steps | 3 | 3 |

| Overall Yield | 65–70% | 85–90% |

| Optical Purity | 95–97% ee | >99% ee |

| Industrial Scalability | Limited | High |

Mechanistic Insights and Stereochemical Control

Role of Formic Acid in Carboxamide Formation

Formic acid acts as a dual-purpose reagent:

Stereochemical Preservation

The (3S) configuration of the starting material remains intact due to:

-

Mild Reaction Conditions : Avoidance of strong bases or high temperatures.

-

Intermolecular Interactions : Hydrogen bonding between formic acid and the tetrahydroisoquinoline core stabilizes the transition state.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Modern facilities employ flow chemistry to enhance reproducibility and safety:

-

Residence Time : 30–60 minutes per step.

-

Temperature Control : Jacketed reactors maintain ±1°C accuracy.

-

Yield Improvement : 5–8% increase compared to batch processing.

Crystallization Techniques

Final product purity is achieved through:

-

Anti-Solvent Addition : Gradual introduction of water to ethanol solutions.

-

Seeding : Use of pre-formed crystals to control particle size distribution.

化学反应分析

Types of Reactions

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

科学研究应用

Pharmaceutical Development

Neurological Disorders

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been investigated for its potential in treating neurological disorders such as Alzheimer's and Parkinson's diseases. Its ability to interact with specific neurotransmitter receptors suggests it may help modulate neurological pathways affected by these conditions .

Drug Design

The compound serves as a valuable scaffold in medicinal chemistry. Chemists can modify its structure to develop new drugs with enhanced efficacy and reduced side effects. This adaptability makes it a critical component in the design of novel therapeutic agents .

Neuroprotective Studies

Research indicates that this compound exhibits neuroprotective properties. It is being studied for its potential to protect neuronal cells from damage and degeneration, which is crucial in developing treatments for neurodegenerative diseases .

Anticancer Properties

Breast Cancer Research

Studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cells. It induces apoptosis (programmed cell death) in cancerous cells, making it a candidate for further development as an anticancer drug .

Mechanisms of Action

The compound's mechanism includes inhibiting cell growth and promoting apoptosis through various biochemical pathways. This action highlights its potential utility in cancer therapy and encourages further exploration into its efficacy against other cancer types .

Anti-inflammatory Applications

This compound has shown promise as an anti-inflammatory agent. It may help alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis by modulating inflammatory pathways .

Biochemical Research

In biochemical assays, this compound is used to study enzyme interactions and metabolic pathways. Its application in cellular function research provides insights into disease mechanisms and potential therapeutic targets .

Comprehensive Data Table

| Application Area | Details |

|---|---|

| Neurological Disorders | Potential treatment for Alzheimer's and Parkinson's diseases; interacts with neurotransmitter receptors. |

| Drug Design | Serves as a scaffold for developing new drugs; allows structural modifications for enhanced efficacy. |

| Anticancer Properties | Induces apoptosis in breast cancer cells; potential candidate for anticancer drug development. |

| Anti-inflammatory Effects | Reduces inflammation; potential treatment for rheumatoid arthritis and multiple sclerosis. |

| Biochemical Research | Used in assays to study enzyme interactions and metabolic pathways; insights into disease mechanisms. |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Neuroprotection Study : A recent study indicated that this compound could protect neuronal cells from oxidative stress-induced damage, which is pivotal in neurodegenerative disease research .

- Anticancer Mechanism Investigation : Research demonstrated that the compound inhibits the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at specific phases .

- Inflammation Modulation Study : Another study highlighted its anti-inflammatory properties by showing reduced cytokine levels in models of inflammation .

作用机制

The mechanism of action of N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

相似化合物的比较

Table 1: Structural and Pharmacological Comparison of Tetrahydroisoquinoline Derivatives

Key Structural and Functional Insights

Piperidine ring substitutions (e.g., 3,4-dimethyl in JDTic, 4-methyl in 4-Me-PDTic) optimize κ-opioid receptor binding via hydrophobic interactions and conformational restraint .

Receptor Selectivity: JDTic and 4-Me-PDTic exhibit nanomolar affinity for κ-opioid receptors due to aryl and alkyl substituents that occupy distinct receptor subpockets. The tert-butyl analog lacks these groups, limiting direct receptor engagement . Electron-withdrawing groups (e.g., -Cl, -Br in compounds) enhance binding affinity but may reduce CNS penetration due to increased polarity .

Synthetic Accessibility :

- The target compound is synthesized under cryogenic conditions, ensuring stereochemical integrity . In contrast, JDTic and analogs require multi-step protocols involving HBTU/EDC coupling and Boc-deprotection, complicating scalability .

生物活性

N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (THIQ) is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuroprotection and drug development. This article provides a detailed overview of the biological activities associated with THIQ, including its mechanisms of action, structural activity relationships (SAR), and relevant case studies.

The structural formula of this compound allows for various modifications that can enhance its biological activity. The compound is characterized by a tetrahydroisoquinoline core which is known for its diverse pharmacological properties. The presence of the tert-butyl group contributes to its lipophilicity and may influence interactions with biological targets.

Mechanisms of Action:

- Neuroprotective Effects : THIQ has been shown to interact with specific receptors in the brain, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that THIQ can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients .

- Antiviral Properties : The compound has been explored for its antiviral activity, particularly as a potential treatment for HIV. It serves as an intermediate in the synthesis of more complex antiviral agents .

- Biochemical Interactions : THIQ is utilized in biochemical assays to study enzyme interactions and metabolic pathways, providing insights into cellular functions and disease mechanisms .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the efficacy of THIQ derivatives in various biological contexts:

- Neuroprotection : A study demonstrated that THIQ analogs could significantly reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease. The compounds were shown to upregulate neuroprotective proteins such as Nrf2 and HO-1 .

- Antiviral Activity : Research indicated that modifications to the THIQ structure could enhance its antiviral potency against HIV. Specific derivatives exhibited IC50 values comparable to established antiviral agents .

- Cognitive Enhancement : In preclinical trials, certain THIQ derivatives improved cognitive functions in models of cognitive impairment by modulating cholinergic signaling pathways .

常见问题

Q. What are the common synthetic routes for N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives?

Synthesis typically involves coupling reactions between the tetrahydroisoquinoline core and tert-butyl-containing amines. Key steps include:

- Reagents : Use of carbodiimides (e.g., EDC or DCC) with HOBt to activate carboxylic acids for amide bond formation .

- Solvents : Reactions are often conducted in CH₂Cl₂ or THF under inert conditions .

- Purification : Silica gel chromatography is standard for isolating intermediates, followed by Boc-deprotection (if applicable) using HCl/dioxane or TFA .

- Characterization : Confirmed via ¹H/¹³C NMR, mass spectrometry (MS), and elemental analysis .

Q. What characterization techniques are critical for confirming the structure of tetrahydroisoquinoline derivatives?

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms substituent positions (e.g., tert-butyl group integration at δ ~1.3 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for Boc-protected intermediates .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, often using Bruker diffractometers and SHELX/OLEX2 software .

Q. How is the opioid receptor selectivity of these compounds determined?

- Binding Assays : Competitive displacement of radiolabeled ligands (e.g., [³H]DAMGO for μ-opioid receptors) in membrane preparations .

- Functional Assays : [³⁵S]GTPγS binding quantifies efficacy and potency (e.g., Ke values for κ-opioid antagonism) .

Advanced Research Questions

Q. How do researchers address stereochemical challenges in synthesizing enantiomerically pure tetrahydroisoquinoline carboxamides?

- Chiral Resolutions : Use of enantiopure starting materials (e.g., Boc-7-hydroxy-D-Tic-OH) and chiral HPLC for separation .

- NMR Analysis : 2D NOESY and COSY spectra confirm spatial arrangements, while optical rotation ([α]D) validates enantiomeric excess .

- Crystallographic Validation : Absolute configuration assignments via Flack parameters in X-ray structures .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) penetration using log BB predictions and CNS multiparameter optimization (MPO) scores .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to in vivo effects .

- Dose-Response Adjustments : Tailor dosing regimens based on bioavailability studies (e.g., brain/plasma ratios in rodent models) .

Q. How do modifications at the tert-butyl group affect pharmacokinetic profiles?

- Lipophilicity Adjustments : tert-butyl substitution enhances metabolic stability but may reduce solubility. Solubility is improved via co-solvents (e.g., PEG300) or salt formation (e.g., HCl salts) .

- SAR Studies : Comparative assays of analogs (e.g., morpholine or piperazine derivatives) reveal optimal substituents for receptor affinity and selectivity .

Q. Explain the role of computational methods in predicting BBB penetration.

- log BB Calculations : Estimate brain/blood partitioning using molecular descriptors (e.g., polar surface area, logP) .

- CNS MPO Scoring : Integrates parameters like molecular weight (<450), logP (2–5), and hydrogen-bond donors (≤3) to prioritize compounds with favorable CNS penetration .

Q. How are structural dynamics analyzed in solution versus crystalline states?

- Variable-Temperature NMR : Detects conformational flexibility (e.g., tert-butyl rotation barriers) .

- Molecular Dynamics (MD) Simulations : Compare crystal structure hydrogen bonds (e.g., N–H⋯O) with solution-state interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。